2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane
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Overview
Description
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane is a complex organic compound with significant applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane involves multiple steps, starting from simpler organic compounds. The process typically includes:
Formation of the Thiazole Ring: This step involves the reaction of a suitable precursor with thioamide to form the thiazole ring.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the Hydroxyhexane Backbone: This involves the coupling of the thiazole derivative with a hydroxyhexane precursor under specific conditions to ensure the correct stereochemistry.
Final Coupling and Protection: The final step involves the coupling of the intermediate with a protecting group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Automated Reaction Systems: To ensure precise control over reaction conditions.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Batch Reactors: For large-scale synthesis, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: As an intermediate in the synthesis of Ritonavir, it plays a crucial role in HIV/AIDS treatment.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of Ritonavir. Ritonavir inhibits the HIV protease enzyme, preventing the maturation of viral particles. The molecular targets include the active site of the HIV protease, and the pathways involved are those related to viral replication and protein processing .
Comparison with Similar Compounds
Similar Compounds
2S,3S,5S-5-Amino-2-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane: A closely related compound with similar applications.
N-[(1R,2S,5S)-2-Amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate: Another compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane is unique due to its specific stereochemistry and functional groups, which make it an essential intermediate in the synthesis of Ritonavir. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNUWNCHAHJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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